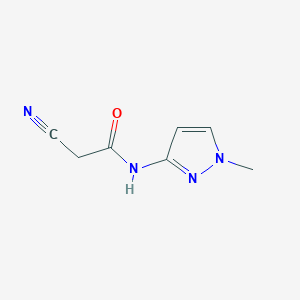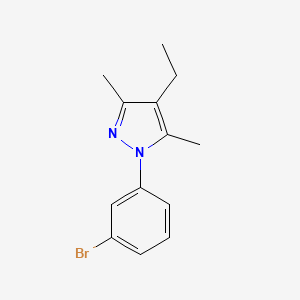![molecular formula C12H10Cl2N2O3 B1530252 4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid CAS No. 1183417-92-6](/img/structure/B1530252.png)
4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Descripción general
Descripción
4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to an oxadiazole ring, further connected to a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid typically involves the following steps:
Formation of the Dichlorophenyl Group: The starting material, 2,4-dichlorophenol, undergoes halogenation to introduce chlorine atoms at the ortho and para positions.
Oxadiazole Ring Formation: The dichlorophenyl group is then reacted with appropriate reagents, such as hydrazine and carboxylic acids, to form the oxadiazole ring.
Attachment of Butanoic Acid: The oxadiazole ring is further reacted with butanoic acid to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, which may exhibit different biological activities.
Substitution Products: Derivatives with altered functional groups, potentially leading to new applications.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has investigated its use in drug development, particularly for its potential therapeutic effects.
Industry: The compound is used in the manufacture of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparación Con Compuestos Similares
2,4-Dichlorophenol: A related compound with similar dichlorophenyl group.
Oxadiazole Derivatives: Other oxadiazole-containing compounds with varying substituents.
Butanoic Acid Derivatives: Compounds with similar butanoic acid moieties.
Uniqueness: 4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid stands out due to its specific combination of functional groups, which may confer unique properties and applications compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and advancements in this area may unlock new possibilities and benefits.
Propiedades
IUPAC Name |
4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3/c13-7-4-5-8(9(14)6-7)12-16-15-10(19-12)2-1-3-11(17)18/h4-6H,1-3H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPZCFXCIXMZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


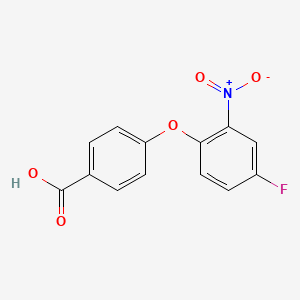

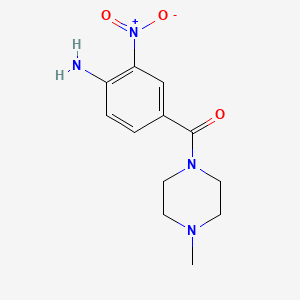

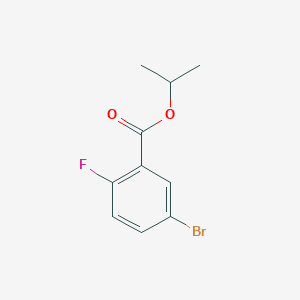
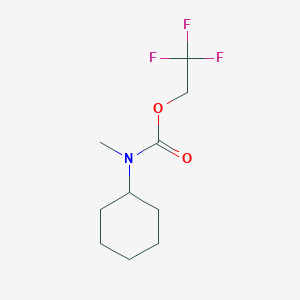
amine](/img/structure/B1530182.png)
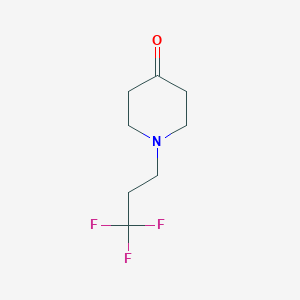
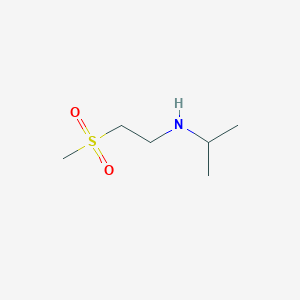
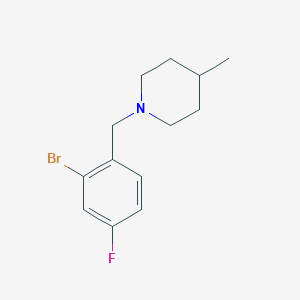
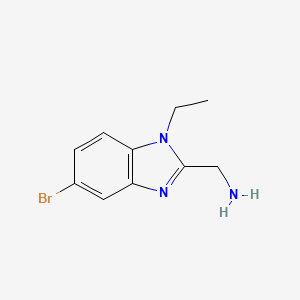
![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)
